3-[(2,6-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C₁₇H₂₁NO₂S This compound features a quinoline ring substituted with dimethyl and propyl groups, connected to a propanoic acid moiety via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions:
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the substituted quinoline with a thiol compound under basic conditions.
Propanoic Acid Attachment: The final step involves the esterification of the sulfanyl-substituted quinoline with a propanoic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of 3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The propanoic acid moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Ammonia or primary amines, alcohols, acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amides, esters.
Scientific Research Applications
3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: The compound could inhibit the production of pro-inflammatory cytokines or interfere with microbial cell wall synthesis, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,8-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid
- [(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]acetic acid
Uniqueness
3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of a propanoic acid moiety
Properties
Molecular Formula |
C17H21NO2S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(2,6-dimethyl-3-propylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C17H21NO2S/c1-4-5-13-12(3)18-15-7-6-11(2)10-14(15)17(13)21-9-8-16(19)20/h6-7,10H,4-5,8-9H2,1-3H3,(H,19,20) |
InChI Key |
UTAJKUYYZOOVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)C)C |
Origin of Product |
United States |
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